1-(Isoquinolin-3-yl)ethan-1-amine
Description
1-(Isoquinolin-3-yl)ethan-1-amine is a primary amine featuring an ethylamine group attached to the 3-position of the isoquinoline heterocycle. Isoquinoline, a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring at the 1,2-positions, confers unique electronic and steric properties to derivatives.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-isoquinolin-3-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)11-6-9-4-2-3-5-10(9)7-13-11/h2-8H,12H2,1H3 |
InChI Key |
YJPCQCPOMLCUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=N1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(Isoquinolin-3-yl)ethan-1-amine can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Industrial production methods often involve these reactions but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-(Isoquinolin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-(Isoquinolin-3-yl)ethan-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Core
Halogen-Substituted Analogs: Compounds such as 1-(4-fluorophenyl)-ethan-1-amine (F-MBA) and 1-(4-iodophenyl)-ethan-1-amine (I-MBA) demonstrate the influence of halogen substituents on intermolecular interactions. For example, halogen atoms (F, Cl, Br, I) engage in non-covalent interactions (e.g., X···X contacts) with inorganic layers, enhancing structural stability in materials science applications .
Methoxy-Substituted Analogs: 1-(7-Methoxyisoquinolin-1-yl)ethan-1-amine (C₁₂H₁₄N₂O) introduces a methoxy group at the 7-position of isoquinoline.
Biphenyl and Dihydroisoquinoline Derivatives: 3-[3-(3-Methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine (C₂₂H₂₀N₂O) incorporates a biphenyl group and a partially saturated isoquinoline ring. The dihydro structure reduces aromaticity, which may modulate pharmacokinetic properties or substrate recognition in enzymatic processes .
Chiral and Stereochemical Variants
Chiral 1-(Pyridin-2-yl)ethan-1-amines :
Chiral primary amines like (R)-1-(3-iodophenyl)ethan-1-amine (C₈H₁₀IN) and 1-(pyridin-2-yl)ethan-1-amines are critical in asymmetric catalysis and drug synthesis. Their enantiopure forms serve as ligands or intermediates for bioactive molecules, highlighting the importance of stereochemistry in pharmacological activity .
Key Research Findings
- Electronic Effects : Halogen substituents (e.g., in F-MBA, Cl-MBA) improve material stability via halogen bonding, while methoxy groups alter electronic profiles .
- Chiral Utility: Enantioselective synthesis of primary amines is critical for bioactive molecules, though methodologies for isoquinoline derivatives remain less developed than for pyridine analogs .
- Structural Flexibility: Partially saturated isoquinoline rings (e.g., dihydro derivatives) offer tunable properties for drug design .
Biological Activity
1-(Isoquinolin-3-yl)ethan-1-amine, an organic compound with the molecular formula C₁₁H₁₂N₂, is characterized by its isoquinoline moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article explores the biological activity of 1-(Isoquinolin-3-yl)ethan-1-amine, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an ethylamine group attached to the isoquinoline structure, which contributes to its reactivity and biological properties. The molecular weight is approximately 172.23 g/mol. Understanding the chemical structure is crucial as it influences the compound's interactions with biological targets.
Biological Activities
Research indicates that 1-(Isoquinolin-3-yl)ethan-1-amine exhibits various biological activities:
- Anticancer Properties : Several studies have highlighted its potential as an anticancer agent. For instance, it has shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound also demonstrates antibacterial properties, making it relevant for developing antimicrobial agents.
The biological activity of 1-(Isoquinolin-3-yl)ethan-1-amine can be attributed to its interactions with specific protein targets, including enzymes and receptors. These interactions often involve hydrogen bonding and hydrophobic interactions, which are critical for its efficacy.
Anticancer Studies
A study evaluated the cytotoxic effects of 1-(Isoquinolin-3-yl)ethan-1-amine on several cancer cell lines, including MDA-MB-231 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer). The results indicated that the compound significantly inhibited cell growth in a concentration-dependent manner.
| Cell Line | GI50 (µM) | Viability at 10 µM (%) | Viability at 25 µM (%) |
|---|---|---|---|
| MDA-MB-231 | 0.008 | <47 | ~30 |
| HT-29 | 0.15 | ~50 | ~20 |
| PC-3 | 0.30 | ~56 | ~40 |
The above table summarizes the growth inhibition data for various cancer cell lines treated with 1-(Isoquinolin-3-yl)ethan-1-amine.
Antimicrobial Studies
In addition to its anticancer properties, a study on the antimicrobial activity of this compound revealed that it effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
